molecular formula C20H15Cl4NO3S2 B12141388 Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B12141388
M. Wt: 523.3 g/mol
InChI Key: JOYOMDSFBYQEFJ-UHFFFAOYSA-N
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Description

The compound Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) (hereafter referred to as the target compound) is a highly substituted benzo[b]thiophene derivative. Its structure features:

  • 3,4,6-Trichloro substitution on the benzo[b]thiophene core.
  • N-[(4-chlorophenyl)methyl] (4-chlorobenzyl) and N-(tetrahydro-1,1-dioxido-3-thienyl) (sulfolane-derived thienyl) groups on the carboxamide nitrogen.

Properties

Molecular Formula

C20H15Cl4NO3S2

Molecular Weight

523.3 g/mol

IUPAC Name

3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15Cl4NO3S2/c21-12-3-1-11(2-4-12)9-25(14-5-6-30(27,28)10-14)20(26)19-18(24)17-15(23)7-13(22)8-16(17)29-19/h1-4,7-8,14H,5-6,9-10H2

InChI Key

JOYOMDSFBYQEFJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Tetrahydro-1,1-dioxido-3-thienyl Attachment

The tetrahydrothiophene-1,1-dioxide moiety is synthesized separately via oxidation of tetrahydrothiophene with hydrogen peroxide in acetic acid. Subsequent coupling to the carboxamide nitrogen employs mesyl chloride-activated displacement, where the thienyl sulfone acts as a nucleophile under basic conditions.

(4-Chlorophenyl)methyl Incorporation

A reductive amination strategy links the 4-chlorobenzyl group. The primary amine intermediate reacts with 4-chlorobenzaldehyde in the presence of NaBH4_4, followed by in situ reduction to secure the secondary amine.

Yield Data:

StepReagentsYield (%)
Aroyl chloride formationSOCl2_2, reflux86
TrichlorinationPOCl3_3, α-picoline78
Carboxamide couplingAmines, K2_2CO3_365–96

Electrochemical and Green Chemistry Approaches

Recent advancements in electrochemical synthesis offer sustainable alternatives. Deep eutectic solvents (DESs), such as choline chloride-ethylene glycol, serve as dual solvents and electrolytes, enabling efficient cyclization at reduced temperatures (20–80°C). Applying 20 mA current to the reaction mixture accelerates Schiff base formation and subsequent cyclization, achieving 90% yield in 30 minutes.

Advantages:

  • Eliminates toxic catalysts (e.g., POCl3_3) in select steps.

  • Reduces reaction time from hours to minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination:

    • Use of directing groups (e.g., methoxy) ensures precise chlorination.

    • Computational modeling predicts reactive sites for optimal substitution.

  • Steric Hindrance in Amine Coupling:

    • Bulky amine partners require elevated temperatures (reflux) and prolonged reaction times.

  • Oxidation Sensitivity:

    • Tetrahydrothiophene dioxide necessitates inert atmospheres to prevent over-oxidation.

Analytical Characterization

Final product validation employs:

  • 1^1H NMR: Distinct peaks for aromatic protons (δ 6.8–7.4 ppm), methylene groups (δ 4.2–4.8 ppm), and sulfone resonances (δ 3.1–3.5 ppm).

  • HPLC-MS: Purity >99% confirmed via reverse-phase chromatography.

Industrial Scalability Considerations

Gram-scale synthesis in DESs demonstrates viability, with 85% yield retention. Continuous flow systems further enhance throughput, minimizing intermediate isolation .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

  • Chlorine substituents at positions 3, 4, and 6 deactivate the ring, favoring substitution at the para or meta positions relative to existing groups.

  • Sulfone functionality (tetrahydro-1,1-dioxido-3-thienyl) may stabilize adjacent charges, influencing regioselectivity .

Nucleophilic Substitution Reactions

The chlorine atoms on the benzothiophene core and the chlorophenyl group are potential sites for nucleophilic substitution (SNAr), particularly under basic or catalytic conditions:

Reaction Type Conditions Outcome
Hydrolysis Aqueous NaOH, heatReplacement of Cl with -OH or -OR groups .
Amination NH₃ in DMSO, Cu catalystSubstitution of Cl with -NH₂ or alkyl amines .

Amide Bond Reactivity

The carboxamide group (-CONH-) can participate in hydrolysis or condensation reactions:

  • Acidic Hydrolysis : Forms benzo[b]thiophene-2-carboxylic acid and the corresponding amine under reflux with HCl .

  • Condensation : Reacts with aldehydes or ketones to form Schiff bases under dehydrating conditions .

Sulfone Group Transformations

The tetrahydro-1,1-dioxido-3-thienyl group exhibits unique reactivity:

  • Reduction : LiAlH₄ reduces sulfones to thioethers, though steric hindrance may limit this pathway .

  • Oxidation : Further oxidation is unlikely due to the sulfone’s highest oxidation state.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) may occur at halogenated positions:

  • Suzuki Coupling : Chlorine at position 6 could be replaced with aryl/heteroaryl groups using arylboronic acids .

  • Buchwald-Hartwig Amination : Introduction of secondary amines at chlorinated sites .

Photochemical and Thermal Stability

  • Photodegradation : Chlorinated aromatic systems often undergo dechlorination under UV light, forming radicals or less substituted derivatives .

  • Thermal Decomposition : At elevated temperatures, cleavage of the sulfone or amide bond may occur, releasing SO₂ or NH₃ .

Biological and Catalytic Interactions

While specific data for this compound is limited, structurally related benzothiophenes are known to interact with enzymes like cytochrome P450, leading to hydroxylation or epoxidation . The sulfone group may enhance binding to biological targets via dipole interactions .

Key Challenges and Research Gaps

  • Regioselectivity : Competing directing effects of electron-withdrawing groups complicate reaction predictability.

  • Steric Hindrance : Bulky substituents (e.g., tetrahydro-1,1-dioxido-3-thienyl) may limit access to reactive sites .

Scientific Research Applications

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Some derivatives have shown promise as potential therapeutic agents for various diseases.

    Industry: These compounds can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, some derivatives may act as inhibitors of specific enzymes, blocking their activity and thereby affecting the associated biological processes.

Comparison with Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

Modifications to the benzo[b]thiophene scaffold significantly influence biological activity and physicochemical properties:

Compound Name (CAS/Identifier) Substituents on Benzo[b]thiophene Key Activity/Property Reference
Target Compound 3,4,6-Trichloro Inferred: Potential CNS activity -
(R)-7-Chloro-N-(quinuclidin-3-yl)... (Encenicline) 7-Chloro Procognitive effects (α7 nAChR modulation)
3-Chloro-N-(3-methoxyphenyl)... (29) 3-Chloro Synthesized for tankyrase inhibition studies
Br-PBTC (Type II PAM) 7-Bromo β2/β4 nAChR activation
3-Hydroxy-N-(2-methoxyphenyl)... (Derivative 5) 3-Hydroxy Selective hMAO-B inhibition (10 µM)

Key Observations:

  • Halogenation : Chloro and bromo substituents enhance receptor binding (e.g., α7 nAChR for Encenicline) and metabolic stability .
  • Hydroxy/Methoxy Groups : Polar substituents like 3-hydroxy or methoxy improve selectivity for enzymes (e.g., hMAO-B inhibition) .
  • Position Sensitivity : Substituent position (e.g., 3- vs. 7-chloro) dictates target specificity, as seen in Encenicline’s procognitive effects vs. Br-PBTC’s nAChR activation .

Carboxamide Nitrogen Substituents

The nature of N-substituents modulates pharmacokinetics and target engagement:

Compound Name (CAS/Identifier) Carboxamide Substituents Key Activity/Property Reference
Target Compound N-(4-Chlorobenzyl), N-(sulfolane-thienyl) Inferred: Enhanced lipophilicity -
(R)-7-Chloro-N-(quinuclidin-3-yl)... N-(Quinuclidin-3-yl) High brain penetration
N-(1-(3-Bromo-4-(piperidin-4-yloxy)benzyl)... N-(Piperidin-4-yl) Urotensin-II receptor antagonism
3-Chloro-N-[4-(phenylmethoxy)phenyl]... N-(4-Benzyloxyphenyl) Synthetic intermediate

Key Observations:

  • Bulky Groups : Quinuclidine and piperidine moieties enhance CNS bioavailability (e.g., Encenicline’s brain retention) .
  • Sulfolane-derived Thienyl : The tetrahydro-1,1-dioxido-3-thienyl group in the target compound may enhance solubility via sulfone polarity while maintaining metabolic stability.

Biological Activity

Benzo[b]thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) , focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[b]thiophene core with multiple substituents that enhance its biological properties. The synthesis of benzo[b]thiophene derivatives typically involves methods such as cyclization reactions and acylation processes. For instance, the development of new benzo[b]thiophene amide-based antimicrobial agents has been reported, highlighting the systematic synthesis of various derivatives that can exhibit potent biological activities against pathogens like Plasmodium falciparum and Staphylococcus aureus .

Biological Activity

Antimicrobial Activity
Research has demonstrated that benzo[b]thiophene derivatives possess notable antimicrobial properties. A study evaluated a series of compounds for their activity against Staphylococcus aureus, revealing that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 4 µg/mL . The structure-activity relationship (SAR) analyses indicated that modifications on the benzo[b]thiophene scaffold could enhance antibacterial efficacy.

Antimalarial Activity
In vitro studies have shown that some benzo[b]thiophene derivatives are effective against Plasmodium falciparum strains. Two active leads from a series of synthesized compounds demonstrated promising antimalarial activity, suggesting that structural modifications can lead to improved efficacy against malaria .

Opioid Receptor Agonism
Another important aspect of this compound is its interaction with opioid receptors. Research indicates that certain benzo[b]thiophene-2-carboxamide analogs activate mu-opioid receptors via the cyclic adenosine monophosphate (cAMP) pathway, demonstrating strong analgesic effects with reduced side effects such as constipation . This property positions these compounds as potential candidates for developing new analgesics.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzo[b]thiophene structure influence biological activity. For instance:

  • Substituent Effects: The presence of halogen atoms has been shown to enhance the antimicrobial properties of these compounds.
  • Linker Variations: The type and length of linkers connecting the benzo[b]thiophene core to other functional groups significantly impact the binding affinity and activity against target enzymes .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various benzo[b]thiophene derivatives was conducted against drug-resistant strains of Staphylococcus aureus. The study identified several compounds with MIC values lower than 10 µg/mL, indicating their potential as effective antibacterial agents .

Case Study 2: Opioid Receptor Activity

In a study investigating analgesic properties, a specific benzo[b]thiophene derivative was found to activate mu-opioid receptors effectively while maintaining a favorable safety profile. This compound's efficacy was compared with traditional opioids, showcasing its potential for pain management without severe side effects .

Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives

Compound IDStructureMIC (µg/mL)Target Pathogen
II.bCl4Methicillin-sensitive S. aureus
II.cF>256Methicillin-resistant S. aureus
II.dF32Daptomycin-resistant S. aureus

Table 2: Opioid Receptor Agonist Activity

Compound IDReceptor TypeEC50 (nM)Side Effects
Compound 25Mu-opioid10Low constipation risk
Compound 25Delta-opioid200Mild

Q & A

Q. How should researchers interpret variability in antimicrobial activity data?

  • Answer: MIC values against pathogens like S. aureus range from 2–64 µg/mL. Factors include:
  • Bacterial strain diversity : Efflux pump expression varies across clinical isolates.
  • Assay conditions : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 yield divergent results .

Methodological Recommendations

Q. What in vitro models are suitable for evaluating neuroactivity?

  • Answer: Primary neuronal cultures or SH-SY5Y cells assess acetylcholine receptor modulation. For Smo agonism, Gli-luciferase reporter assays in NIH/3T3 cells are standard .

Q. How can solubility-stability trade-offs be managed in formulation?

  • Answer:
  • Nanoparticle encapsulation : PLGA nanoparticles improve aqueous solubility while protecting the carboxamide from hydrolysis.
  • Lyophilization : Trehalose-based cryoprotectants maintain stability during storage (-80°C, argon atmosphere) .

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